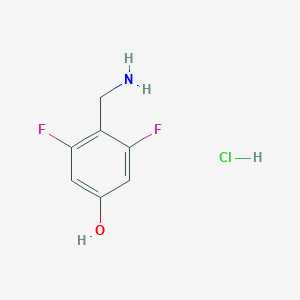

2,4-dichloro-N-ethylaniline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

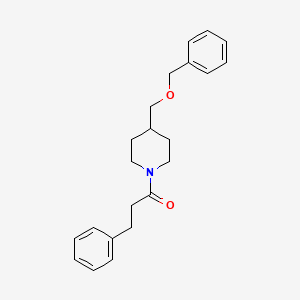

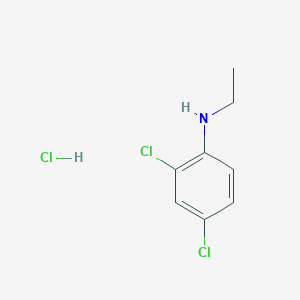

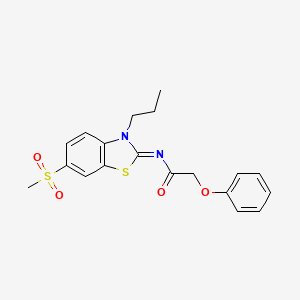

2,4-dichloro-N-ethylaniline hydrochloride is a chemical compound with the CAS Number: 2408964-22-5 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC Name for this compound is 2,4-dichloro-N-ethylaniline hydrochloride . The InChI Code is 1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H . The molecular weight is 226.53 .Physical And Chemical Properties Analysis

2,4-dichloro-N-ethylaniline hydrochloride is a powder at room temperature . It has a molecular weight of 226.53 .Applications De Recherche Scientifique

Synthesis in Pharmaceutical Compounds

2,4-Dichloro-N-ethylaniline hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the synthesis of Pazopanib hydrochloride, an antitumor agent. The process includes several chemical transformations, such as nitration, cyclization, and methylation, to ultimately produce the active pharmaceutical ingredient with an overall yield of about 28% (Ping, 2010).

Reactivity and Mechanisms in Chemical Synthesis

2,4-Dichloro-N-ethylaniline hydrochloride is also crucial in the synthesis of laquinimod, a drug under clinical trials for multiple sclerosis. The compound undergoes a high-yielding aminolysis reaction, which is part of a larger sequence of chemical reactions involving equilibrium dynamics and mechanistic transformations to yield the final product (Jansson et al., 2006).

Polymerization Studies

In the field of polymer science, 2,4-Dichloro-N-ethylaniline hydrochloride is investigated for its role in the polymerization process. Studies on the kinetics of polymerization initiated by this compound reveal the autocatalytic nature of the reaction and the formation of specific polymer fragments, offering insights into the mechanism of polymer formation (Mezhuev et al., 2015).

Environmental Degradation Pathways

This compound is also significant in environmental studies, particularly in understanding the degradation pathways of certain herbicides. Research into the microbial degradation of chloroacetanilide herbicides identifies 2,4-Dichloro-N-ethylaniline hydrochloride as a key intermediate. The studies explore the enzymatic mechanisms involved in the degradation, providing valuable information for environmental remediation efforts (Dong et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers for 2,4-dichloro-N-ethylaniline hydrochloride are not provided in the available resources .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dichloro-N-ethylaniline hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall biological activity.

Propriétés

IUPAC Name |

2,4-dichloro-N-ethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXWKJDDLAHJNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)

![N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2402929.png)

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)

![2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine](/img/structure/B2402937.png)

![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)

![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2402943.png)

![N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide](/img/structure/B2402948.png)